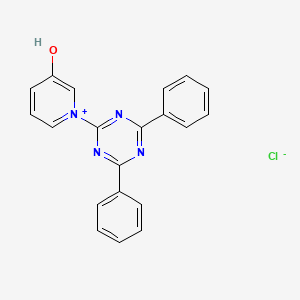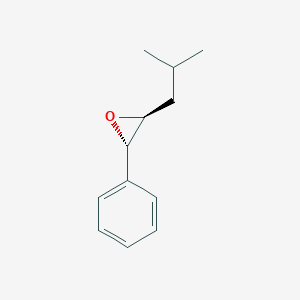
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane is a chiral epoxide compound. Epoxides are three-membered cyclic ethers, known for their high reactivity due to the ring strain. This particular compound features a phenyl group and a 2-methylpropyl group attached to the oxirane ring, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(2-methylpropyl)-3-phenyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to induce the formation of the epoxide with high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The strained ring makes the epoxide susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and reduction: The compound can be further oxidized or reduced under specific conditions.
Polymerization: Epoxides can polymerize to form polyethers.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reaction typically occurs under mild conditions.
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Major Products Formed
Nucleophilic substitution: The major products are often β-substituted alcohols or ethers.
Oxidation: The products can include diols or other oxidized derivatives.
Reduction: The products are typically alcohols.
科学研究应用
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.
Industry: The compound is used in the production of polymers and as an intermediate in organic synthesis.
作用机制
The mechanism of action of (2S,3R)-2-(2-methylpropyl)-3-phenyloxirane involves its high reactivity due to the strained three-membered ring. The compound readily undergoes ring-opening reactions when exposed to nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
相似化合物的比较
Similar Compounds
(2R,3S)-2-(2-methylpropyl)-3-phenyloxirane: The enantiomer of the compound, which has different stereochemistry.
Styrene oxide: A simpler epoxide with a phenyl group but no 2-methylpropyl group.
Propylene oxide: A smaller epoxide with a methyl group instead of a phenyl group.
Uniqueness
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane is unique due to its specific stereochemistry and the presence of both a phenyl group and a 2-methylpropyl group. This combination of features makes it particularly useful in asymmetric synthesis and as a chiral building block in organic chemistry.
属性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC 名称 |
(2S,3R)-2-(2-methylpropyl)-3-phenyloxirane |
InChI |
InChI=1S/C12H16O/c1-9(2)8-11-12(13-11)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3/t11-,12+/m0/s1 |
InChI 键 |
HVPPJLLRPNEBGV-NWDGAFQWSA-N |
手性 SMILES |
CC(C)C[C@H]1[C@H](O1)C2=CC=CC=C2 |
规范 SMILES |
CC(C)CC1C(O1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


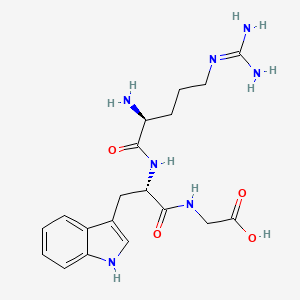
![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
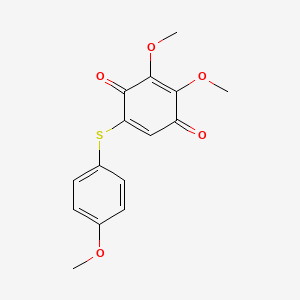
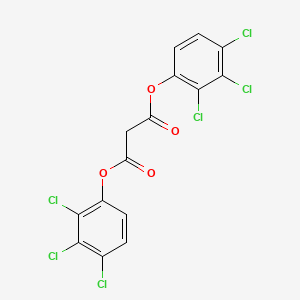
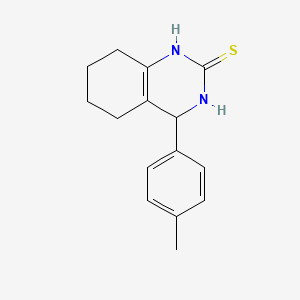
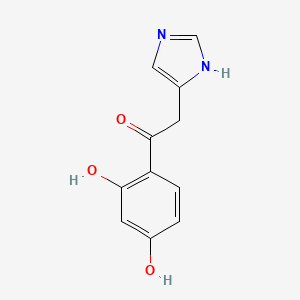

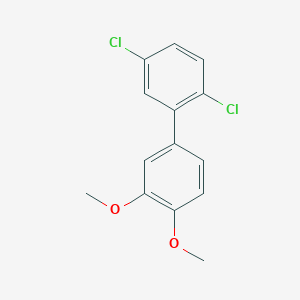
![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)

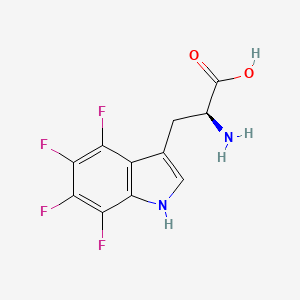
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)

